REACTION_CXSMILES
|
C[O:2][P:3]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:6])[O:4]C>Cl>[C:9]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][P:3](=[O:2])([OH:6])[OH:4]
|
Name
|
([1,1'-Biphenyl]-2-ylmethyl)phosphonic acid dimethyl ester
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC1=C(C=CC=C1)C1=CC=CC=C1
|
Name
|
Compound 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC1=C(C=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature until a white precipitate
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
The aqueous HC1 is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white solid is recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)CP(O)(O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |